

An In-depth Technical Guide to the Stereoisomers Vescalagin and Castalagin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Vescalagin
Cat. No.:	B1683822

[Get Quote](#)

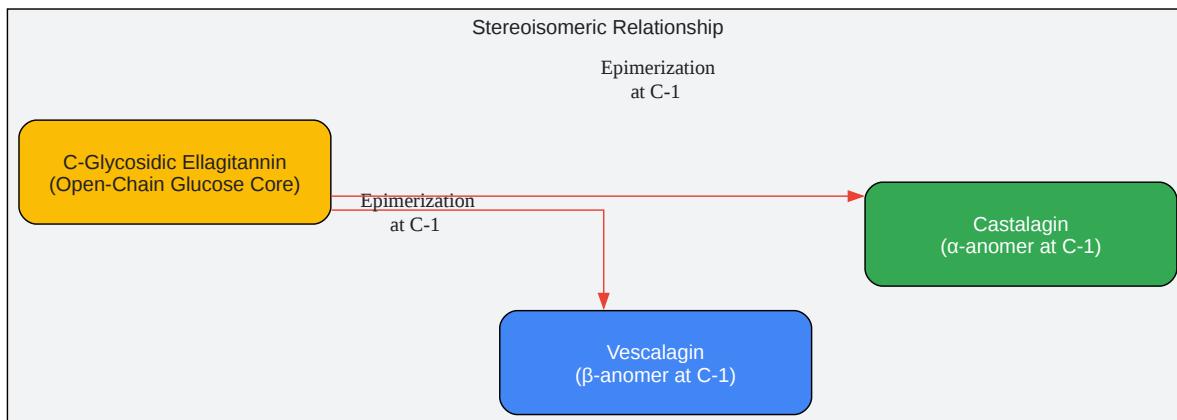
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **vescalagin** and castalagin, two C-glycosidic ellagitannin stereoisomers of significant interest in pharmacology and drug development. It details their unique stereochemistry, comparative physicochemical properties, diverse biological activities, and the experimental methodologies used for their study.

Introduction and Core Structure

Vescalagin and castalagin are complex hydrolyzable tannins first isolated from oak (*Quercus*) and chestnut (*Castanea*) species.^{[1][2]} They are major constituents of the wood used in barrel making, influencing the chemical composition and sensory properties of aged beverages like wine and whiskey.^{[1][3]} Structurally, they belong to a distinct group of C-glycosidic ellagitannins, characterized by an open-chain glucose core linked via a C-C bond to a nonahydroxytriphenyl (NHTP) unit. This core is further acylated by the NHTP unit at the O-2, O-3, and O-5 positions and by a hexahydroxydiphenyl (HHDP) group at the O-4 and O-6 positions.^[2]

The key structural difference between these two molecules lies in their stereochemistry. They are C-1 epimers, meaning they differ only in the three-dimensional arrangement at the first carbon of the glucose core.^{[1][3]} This seemingly minor structural variance leads to significant differences in their chemical reactivity and biological functions.^{[4][5]}


Stereochemistry and Structural Elucidation

The complete stereostructure of **vescalagin** and castalagin has been a subject of revision.

Initial structural elucidations in the 1960s and 70s were later refined.^[3] Modern computational methods, including Density Functional Theory (DFT) calculations of NMR spectra and Time-Dependent DFT (TDDFT) calculations of Electronic Circular Dichroism (ECD) spectra, have been pivotal in confirming their definitive structures.^{[3][6]}

- C-1 Epimerism: **Vescalagin** possesses the β -configuration at the anomeric C-1 center, while castalagin has the α -configuration. This is the primary distinction between the two diastereoisomers.^{[1][4]}
- Atropisomerism: The bulky NHTP and HHDP moieties are biphenyl systems that exhibit axial chirality, a phenomenon known as atropisomerism, due to hindered rotation around the single bond connecting the aromatic rings.^{[3][7]} Reinvestigations have established that the triphenoyl (NHTP) moieties in both **vescalagin** and castalagin exist in the (S,R) configuration.^{[3][6]}

The diagram below illustrates the epimeric relationship between **vescalagin** and castalagin.

[Click to download full resolution via product page](#)**Figure 1:** Epimeric relationship of **Vescalagin** and Castalagin.

Physicochemical Properties

The difference in configuration at the C-1 position significantly influences the molecules' overall conformation, leading to distinct physicochemical properties. Conformational analysis has shown that **vescalagin** is more hydrophilic and more reactive towards electrophilic reagents than castalagin.[4][5] This higher reactivity is observed in its greater propensity for oxidation and thermal degradation.[4]

Property	Vescalagin	Castalagin	Reference
Polarity	Greater	Lesser	[4]
Oxidizability in Solution	Greater	Lesser	[4][5]
Thermodegradability	Greater	Lesser	[4][5]
Reactivity to Electrophiles	More Reactive	Less Reactive	[4]
Hydrophilicity	More Hydrophilic	Less Hydrophilic	[4]

Table 1: Comparative Physicochemical Properties of **Vescalagin** and Castalagin.

Biological Activities and Mechanisms of Action

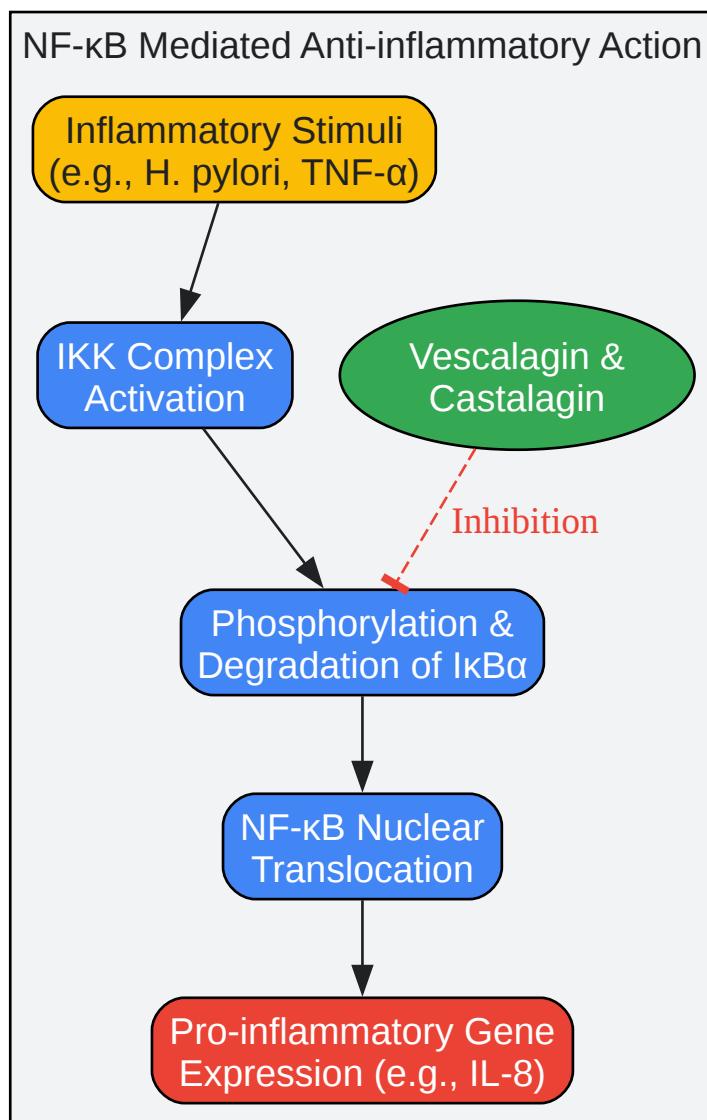
Vescalagin and castalagin exhibit a broad spectrum of pharmacological activities. Their distinct stereochemistry often results in different potency levels for various biological targets.

Enzyme Inhibition

Both isomers are known inhibitors of critical cellular enzymes, making them promising candidates for cancer chemotherapy.

- DNA Topoisomerase II Inhibition: **Vescalagin** and castalagin are reported to inhibit DNA topoisomerase II, an enzyme essential for DNA replication and cell division.[3][8] This activity

is a key mechanism for many established anticancer drugs.


- Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition: PARP1 is a crucial enzyme in DNA repair. Its inhibition is a promising strategy for treating cancers with specific DNA repair defects (e.g., BRCA mutations). Castalagin, in particular, has been identified as a potent PARP1 inhibitor, functioning as a dual inhibitor of both PARP1 and DNA topoisomerase II.[8] [9]

Compound	Target Enzyme	IC ₅₀ / K _i	Reference
Vescalagin	PARP1	IC ₅₀ : 2.67 μM	[9]
Castalagin	PARP1	IC ₅₀ : 0.86 μM; K _i : 1.64 μM (Mixed Type)	[9]

Table 2: Comparative Enzyme Inhibitory Activities.

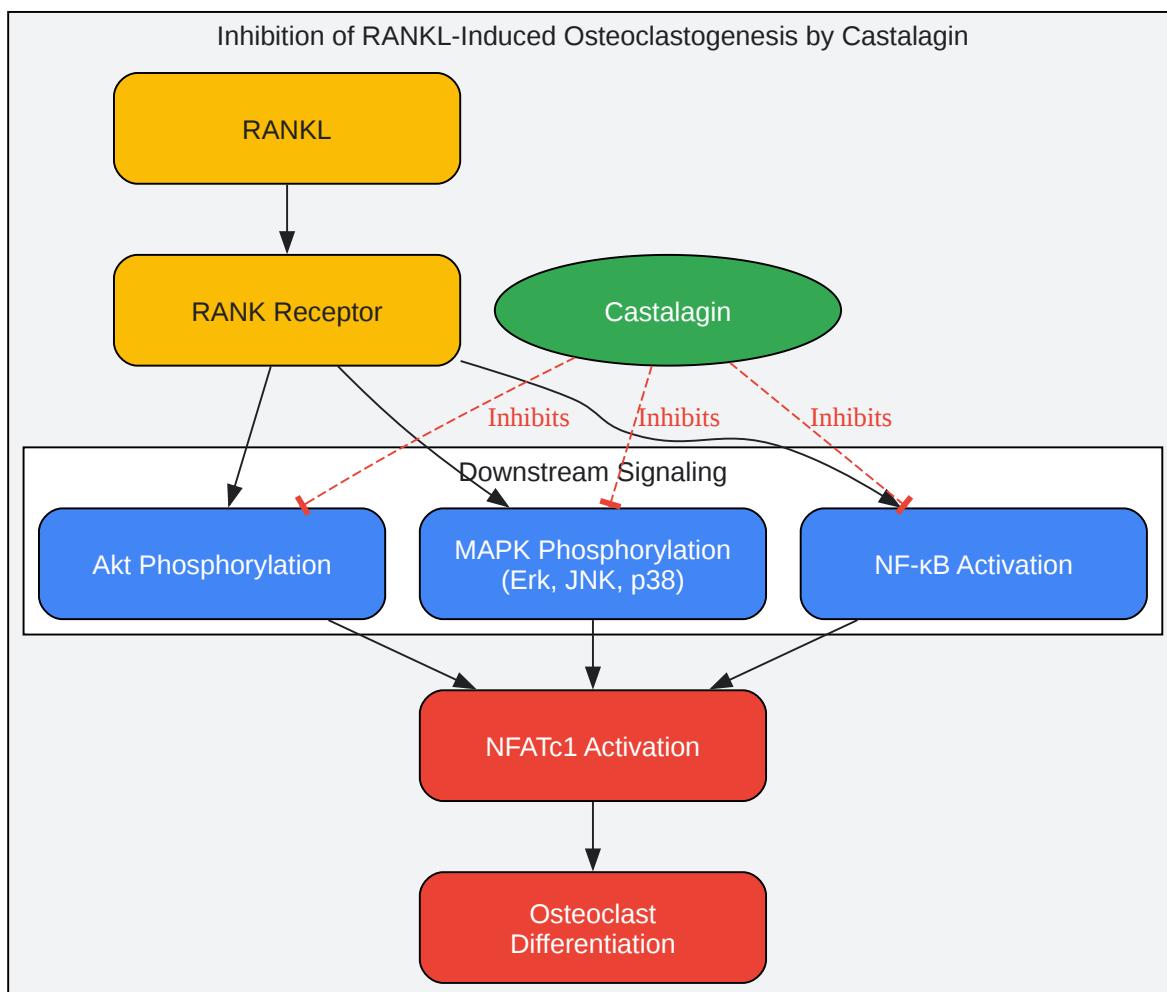
Anti-inflammatory Effects

The isomers have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. In human gastric epithelial cells infected with *Helicobacter pylori*, both **vescalagin** and castalagin inhibit the release of the pro-inflammatory chemokine Interleukin-8 (IL-8).[10][11] This effect is attributed, at least in part, to the attenuation of NF-κB signaling.[10] Castalagin has also been shown to downregulate genes involved in other inflammatory pathways like AP-1.[10]

[Click to download full resolution via product page](#)

Figure 2: Inhibition of the NF-κB signaling pathway.

Antibacterial Activity


Vescalagin and castalagin possess potent bactericidal activity, notably against methicillin-resistant strains of *Staphylococcus aureus* (MRSA) and *Staphylococcus epidermidis* (MRSE). [12][13] Their mechanism of action appears to involve the disruption of the bacterial cell wall by modulating the normal assembly of peptidoglycans, leading to cell death.[13][14] They are also effective at inhibiting the formation of bacterial biofilms and disrupting pre-formed ones.[13]

Compound	Bacterial Strain	MIC (µg/mL)	Reference
Vescalagin	S. aureus (MRSA)	500 - 533	[12]
Castalagin	S. aureus (MRSA)	500 - 700	[12]
Vescalagin	S. epidermidis (MRSE)	Not specified	[13]
Castalagin	S. epidermidis (MRSE)	Not specified	[13]
Vescalagin/Castalagin	P. aeruginosa	Active	[13]

Table 3: Minimum Inhibitory Concentrations (MIC) against Selected Bacteria. (Note: Ranges reflect values from different studies).

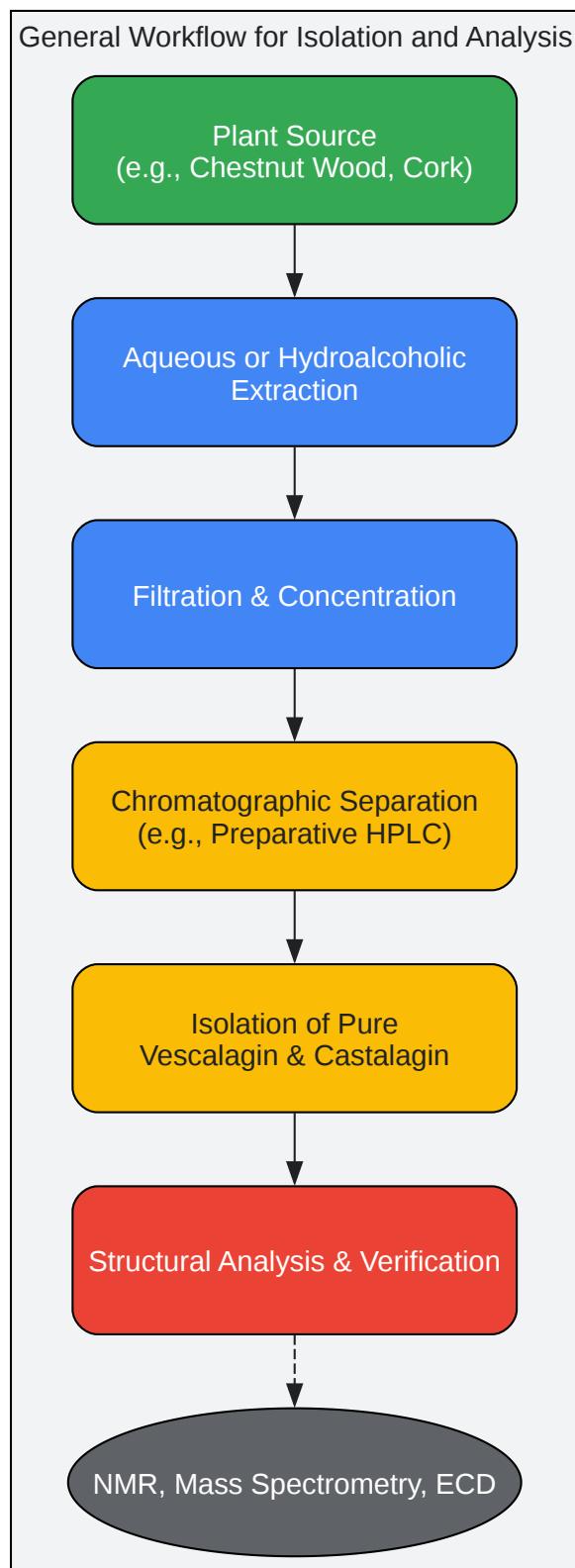
Inhibition of Osteoclastogenesis

Castalagin has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[\[15\]](#) This effect is achieved by blocking a wide range of signaling pathways stimulated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key regulator of osteoclast formation. Castalagin suppresses the RANKL-induced phosphorylation of Akt, MAPKs (Erk, JNK, p38), and I κ B α , ultimately decreasing the protein levels of NFATc1, the master transcription factor for osteoclast differentiation.[\[15\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

Figure 3: Castalagin's multi-target inhibition of osteoclast signaling.

Neuroprotective and Antitumor Activities


- **Neuroprotection:** Both isomers can protect neuronal cells (SH-SY5Y) from death mediated by toxic amyloid-beta42 (A β 42) oligomers, which are implicated in Alzheimer's disease. **Vescalagin** is reportedly more effective, which is attributed to the spatial orientation of its C-1 hydroxyl group enhancing its ability to remodel the secondary structure of the toxic oligomers.[17][18]
- **Antitumor Activity:** Beyond direct enzyme inhibition, castalagin has been shown to exert antitumor effects and potentiate anti-PD-1 immunotherapy by modulating the gut microbiota. It acts as a prebiotic, enriching beneficial bacteria such as Ruminococcaceae.[19]

Experimental Protocols

The study of **vescalagin** and castalagin involves sophisticated extraction, separation, and analytical techniques.

Isolation and Purification

A general workflow for isolating these compounds is outlined below. The source material can include leaves of *Syzygium samarangense*, cork water extracts, or chestnut/oak wood.[9][13]

[Click to download full resolution via product page](#)

Figure 4: Experimental workflow for isolation and analysis.

Protocol Detail: Isolation from *Syzygium samarangense*[9]

- Extraction: Dried and powdered leaves are extracted with a solvent such as methanol.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate) to remove impurities. The active compounds typically remain in the aqueous or ethyl acetate fractions.
- Column Chromatography: The enriched fraction is subjected to column chromatography over a resin like Diaion HP-20, eluting with a stepwise gradient of methanol in water.
- Preparative HPLC: Fractions containing the target compounds are further purified using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) to yield pure **vescalagin** and **castalagin**.

Structural Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for determining the carbon skeleton and the relative stereochemistry.[20][21] Specific coupling constants, such as between H-1 and H-2, are critical for differentiating the anomeric configuration (e.g., experimental values of ~ 2.3 Hz for **vescalagin** and ~ 4.6 Hz for **castalagin**).[3]
- Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to confirm the molecular formula ($\text{C}_{41}\text{H}_{26}\text{O}_{26}$) and mass (934.63 g/mol) of the isomers.[9][21][22]
- Electronic Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute configuration of chiral molecules, particularly the atropisomerism of the biphenyl linkages in the NHTP and HHDP moieties.[3]

Biological Assays

- PARP1 Inhibition Assay: The inhibitory activity is measured using commercially available colorimetric or chemiluminescent assay kits. The assay typically involves incubating recombinant human PARP1 enzyme with the test compound, NAD $^+$, and histone-coated

plates. The amount of poly(ADP-ribosyl)ation (PAR) is then quantified, and IC_{50} values are calculated from dose-response curves.[9]

- Antibacterial Susceptibility Testing (MIC Determination): The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines. Briefly, serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. A standardized bacterial inoculum is added to each well. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation (e.g., 24 hours at 37°C).[13]
- Cell-Based Inflammation Assay (IL-8 Release): Human gastric epithelial cells (e.g., GES-1) are cultured and then infected with *H. pylori* or stimulated with TNF- α in the presence or absence of **vescalagin**/castalagin. After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of secreted IL-8 is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]

Conclusion and Future Directions

Vescalagin and castalagin are structurally similar yet functionally distinct stereoisomers with significant therapeutic potential. The C-1 epimeric configuration dictates their conformation, reactivity, and potency across a range of biological targets, including enzymes involved in cancer, bacterial cell wall synthesis, and signaling pathways in inflammation and bone metabolism. Castalagin often emerges as the more potent isomer in enzyme inhibition and osteoclastogenesis, while **vescalagin** shows advantages in neuroprotection.

Future research should focus on:

- Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to probe the specific roles of different hydroxyl groups and the impact of stereochemistry on activity.
- Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of these large polyphenolic molecules to assess their viability as oral therapeutics.
- In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models for cancer, infectious diseases, inflammatory disorders, and neurodegeneration.

- Synergistic Effects: Exploring combinations with existing drugs, such as antibiotics or chemotherapeutics, to enhance efficacy and overcome resistance.

This detailed understanding of **vescalagin** and castalagin provides a solid foundation for drug development professionals to harness the therapeutic potential of these complex natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Castalagin - Wikipedia [en.wikipedia.org]
- 2. Total Synthesis of (-)-Vescalagin, the Iconic Member of the C-Glucosidic Ellagitannin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformational interpretation of vescalagin and castalagin physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Takahashi, H., et al. (2011) Atropisomerism Observed in Indometacin Derivatives. Organic Letters, 13, 760-763. - References - Scientific Research Publishing [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Castalagin and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ellagitannins from Castanea sativa Mill. Leaf Extracts Impair H. pylori Viability and Infection-Induced Inflammation in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]

- 13. Vescalagin and Castalagin Present Bactericidal Activity toward Methicillin-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repositorium.uminho.pt [repositorium.uminho.pt]
- 15. Castalagin Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Vescalagin and castalagin reduce the toxicity of amyloid-beta42 oligomers through the remodelling of its secondary structure - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti-PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sltc.org [sltc.org]
- 21. rsc.org [rsc.org]
- 22. Vescalagin | C41H26O26 | CID 168165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Stereoisomers Vescalagin and Castalagin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683822#vescalagin-and-castalagin-stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com